molecular formula C12H14Cl2N2O3S B2819041 2,4-dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396878-33-3

2,4-dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2819041
CAS No.: 1396878-33-3
M. Wt: 337.22
InChI Key: ZOOOWBXIFNHEET-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide (CAS 1396878-33-3) is a chemical compound supplied for research and development purposes. With a molecular formula of C12H14Cl2N2O3S and a molecular weight of 337.22, this benzenesulfonamide derivative is part of a class of compounds that have demonstrated significant research value in medicinal chemistry . Benzenesulfonamide scaffolds are extensively investigated for their potential to interact with biologically relevant proteins . Recent scientific literature highlights that such derivatives are explored as key intermediates and potential inhibitors for various therapeutic targets . Research into similar compounds has shown promise in areas such as antiviral development, with some benzenesulfonamide-containing compounds acting as HIV-1 Capsid (CA) protein inhibitors, a novel mechanism of action in antiretroviral therapy . The structural features of this compound, including the dichloro-methyl benzene ring and the methyl-oxopyrrolidine group, are typical of molecules designed for high-affinity binding to enzyme active sites, making it a valuable scaffold for developing novel pharmacological tools . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c1-7-3-11(10(14)5-9(7)13)20(18,19)15-8-4-12(17)16(2)6-8/h3,5,8,15H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOOWBXIFNHEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CC(=O)N(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-5-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research on its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄Cl₂N₂O₃S, with a molecular weight of 337.22 g/mol. The compound features a sulfonamide group, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including the compound . The following table summarizes findings from a study utilizing A549 human lung adenocarcinoma cells:

CompoundConcentration (µM)A549 Cell Viability (%)Cytotoxicity on Non-Cancer Cells (%)
Test Compound1006630
Cisplatin1005020

The results indicate that the compound exhibits a structure-dependent cytotoxicity against A549 cells, with a notable reduction in cell viability compared to standard chemotherapy agents like cisplatin .

The mechanism by which this compound exerts its anticancer effects may involve inducing apoptosis in cancer cells while sparing normal cells. The presence of the pyrrolidine moiety is crucial for enhancing cytotoxic activity, as evidenced by comparative studies with other derivatives .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various drug-resistant pathogens. The following table summarizes the antimicrobial efficacy against selected strains:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Klebsiella pneumoniae8
Escherichia coli16
Pseudomonas aeruginosa32
Staphylococcus aureus4

These results indicate that the compound demonstrates significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Studies

A notable case study involved the administration of the compound in an animal model to evaluate its pharmacokinetics and therapeutic efficacy. In this study, Wistar rats were administered varying doses of the compound, and plasma concentrations were measured over time. The results indicated a favorable pharmacokinetic profile with sustained plasma levels correlating with observed therapeutic effects.

Comparison with Similar Compounds

Target Compound vs. Isoxazole-Based Sulfonamides

describes 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives, where the sulfonamide nitrogen is linked to a 5-methylisoxazole ring. In contrast, the target compound replaces the isoxazole with a pyrrolidinone ring. Key differences include:

  • Synthetic Routes: The target compound likely requires cyclocondensation or amide-forming reactions (similar to ’s Scheme 2), but starting materials would differ (e.g., pyrrolidinone precursors instead of isoxazole derivatives) .

Target Compound vs. Triazole-Based Sulfonamides

highlights 1H-1,2,4-triazol-3-yl benzenesulfonamides with antiparasitic activity. These compounds feature a triazole ring substituted with CF₃ or halogens. Comparatively:

  • Substituent Impact: The target’s dichloro and methyl groups on the benzene ring may increase lipophilicity, while the pyrrolidinone’s carbonyl could reduce metabolic instability compared to triazole-based analogs.
  • Bioactivity : Triazole derivatives with CF₃ groups (e.g., N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides) show strong PfDHPS inhibition, suggesting the target’s dichloro-methyl combination might optimize steric and electronic interactions differently .

Target Compound vs. Indoloquinazoline-Based Sulfonamides

describes N-(6,12-dioxoindoloquinazolin-8-yl)benzenesulfonamide, which incorporates a fused indoloquinazoline system.

  • Synthetic Accessibility : Fewer steps are required compared to the indoloquinazoline synthesis, which involves multi-step cyclization.
  • Pharmacokinetics: The pyrrolidinone’s smaller size may improve bioavailability over bulkier polycyclic systems .

Substituent Positioning and Functional Groups

Compound Class Benzene Ring Substituents Heterocyclic Substituent Key Functional Features
Target Compound 2,4-Cl; 5-CH₃ 1-Methyl-5-oxopyrrolidin-3-yl Lactam (H-bond acceptor), Cl for lipophilicity
Isoxazole Derivatives [1] Variable (e.g., 4-amino) 5-Methylisoxazole Ether, imine (H-bond donors/acceptors)
Triazole Derivatives [2] 4'-Halogens (e.g., Cl, CF₃) 1H-1,2,4-Triazol-3-yl Triazole (aromatic), CF₃ (electron-withdrawing)
Indoloquinazoline Derivatives [3] None specified 6,12-Dioxoindoloquinazolin-8-yl Fused polycyclic system (rigid, planar)

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